2-Amino-4-chloro-3-methylbenzoic acid

Vue d'ensemble

Description

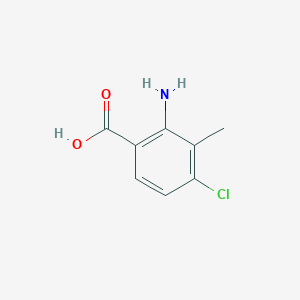

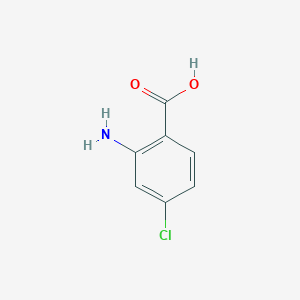

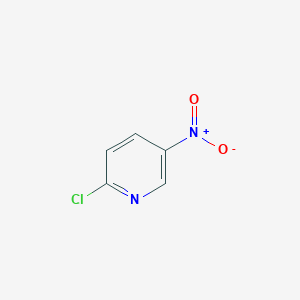

“2-Amino-4-chloro-3-methylbenzoic acid” is a compound with the molecular weight of 185.61 . Its IUPAC name is 4-amino-2-chloro-3-methylbenzoic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-Amino-4-chloro-3-methylbenzoic acid” is1S/C8H8ClNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis

“2-Amino-4-chloro-3-methylbenzoic acid” is a solid at room temperature . It has a molecular weight of 185.61 . The predicted density is 1.401±0.06 g/cm3 . The melting point is 239-243 °C (lit.) .Applications De Recherche Scientifique

Application in Nonlinear Optics

Specific Scientific Field

Summary of the Application

The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which is structurally similar to 2-Amino-4-chloro-3-methylbenzoic acid, has been used in the field of nonlinear optics . Nonlinear optical (NLO) single crystals of 2A4MP4HB were grown for this purpose .

Methods of Application

The crystals were grown by a slow solvent evaporation (SSE) method . The compound was studied using X-ray diffraction (XRD), and molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .

Results or Outcomes

The second order hyperpolarizability of the 2A4MP4HB crystal was analyzed theoretically . The overlap of π-orbitals in the acid molecule leads to delocalization of intermolecular charge distribution, resulting in large hyperpolarizabilities .

Application in Crystal Growth and Nonlinear Optics

Specific Scientific Field

Crystal Growth and Nonlinear Optics

Summary of the Application

The compound 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), which is structurally similar to 2-Amino-4-chloro-3-methylbenzoic acid, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

Methods of Application

The crystals were grown using a conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption (β), nonlinear refraction (n2), and nonlinear susceptibility (χ(3)), were evaluated . The optical limiting threshold of the grown crystal was found to be 7.8 mW/cm² .

Application in Drug Synthesis

Specific Scientific Field

Summary of the Application

2-Chloro-3-amino-4-methylpyridine (CAPIC), a compound structurally similar to 2-Amino-4-chloro-3-methylbenzoic acid, is a key intermediate in the synthesis of Nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor, which has been established to be clinically useful for the treatment of infection by HIV-1 .

Methods of Application

The synthesis of CAPIC was accomplished in four steps, featuring condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts . The total yield of the process is 62.1% .

Results or Outcomes

The pure CAPIC sample was confirmed with FTIR, 1 H NMR, and 13 C NMR spectra . This improved and commercially valuable process is developed for the scalable synthesis of CAPIC .

Application in Material Science

Specific Scientific Field

Summary of the Application

2-Amino-4-chloro-3-methylbenzoic acid is a rare and unique chemical provided by Sigma-Aldrich to early discovery researchers . It is used in various research applications in the field of material science .

Methods of Application

The specific methods of application can vary depending on the research context. Researchers typically use this compound in controlled laboratory conditions, following standard safety protocols .

Results or Outcomes

The outcomes can vary widely depending on the specific research context. However, the use of this compound can contribute to the advancement of material science through the discovery of new materials or the improvement of existing ones .

Application in Organic Synthesis

Specific Scientific Field

Safety And Hazards

“2-Amino-4-chloro-3-methylbenzoic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-3-methylbenzoic acid | |

CAS RN |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)